1-Methoxy-1,3-butadiene

Diels-Alder DFT activation barrier 1-acetoxy-1,3-butadiene comparison

1-Methoxy-1,3-butadiene (MBD) is an electron-rich, conjugated diene widely employed in [4+2] cycloaddition chemistry due to the strong activation provided by its 1-methoxy substituent. This activation lowers activation barriers and enhances regioselectivity in reactions with electron-deficient dienophiles, including normal and inverse electron-demand Diels–Alder variants.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
Cat. No. B8710913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-1,3-butadiene
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCOC=CC=C
InChIInChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3
InChIKeyKOCUMXQOUWPSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-1,3-butadiene for Scientific Procurement: Electron-Rich Diene Reactivity and Procurement Considerations


1-Methoxy-1,3-butadiene (MBD) is an electron-rich, conjugated diene widely employed in [4+2] cycloaddition chemistry due to the strong activation provided by its 1-methoxy substituent [1]. This activation lowers activation barriers and enhances regioselectivity in reactions with electron-deficient dienophiles, including normal and inverse electron-demand Diels–Alder variants [2]. Its reactivity profile also enables spontaneous copolymerization with strongly electrophilic olefins and participation in Pd-catalyzed cross-coupling sequences for the synthesis of α,β-unsaturated ketones [3]. The compound is typically handled as a volatile liquid (bp ~95 °C), with procurement decisions driven by specific synthetic requirements for electron-rich diene reactivity, stereochemical control, and compatibility with catalytic asymmetric methods.

Why 1-Methoxy-1,3-butadiene Cannot Be Replaced by Closely Related Analogs


Substituting 1-methoxy-1,3-butadiene with a structurally similar analog such as 1-acetoxy-1,3-butadiene, 1-ethoxy-1,3-butadiene, or even the more nucleophilic Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) introduces substantial and quantifiable changes in activation barriers, regioselectivity, stereoselectivity, and reaction mechanism [1][2]. The methoxy group of MBD provides a unique balance of electron donation and steric profile that is not replicated by larger alkoxy or acetoxy substituents, as demonstrated by DFT-derived activation energies and electrophilicity indices [3][4]. Furthermore, the conformational preferences and frontier molecular orbital energies of MBD differ from those of 2-substituted or 1,3-disubstituted analogs, leading to distinct regioisomeric outcomes and diastereofacial selectivities that are critical for asymmetric synthesis [5]. The following evidence items quantify these critical performance gaps and establish the precise conditions under which MBD is the scientifically justified choice.

1-Methoxy-1,3-butadiene: Quantified Performance Differentiation vs. Analogs in Cycloaddition and Cross-Coupling


Activation Energy Advantage Over 1-Acetoxy and 1-Siloxy Analogs in Safranal-Type Diels–Alder Reactions

DFT calculations at the B3LYP/6-31G* level demonstrate that 1-methoxy-1,3-butadiene reacts with Z-2-butenal with an activation energy (ΔEa) of 17 kcal mol⁻¹ [1]. In contrast, replacement of the methoxy group with OAc, OSiMe₃, or pyrrolidinyl does not enhance reactivity any further, with a related pathway showing a high barrier of 23 kcal mol⁻¹ [1]. This indicates that the methoxy group provides the optimal balance of electron donation without steric or electronic penalties associated with larger substituents.

Diels-Alder DFT activation barrier 1-acetoxy-1,3-butadiene comparison

Enantioselectivity in Catalytic Hetero-Diels–Alder Reactions with n-Butyl Glyoxylate

In the (salen)Cr(III)Cl- or (salen)Co(II)-catalyzed hetero-Diels–Alder reaction with n-butyl glyoxylate, 1-methoxybuta-1,3-diene achieves enantioselectivities of 70–90% ee [1]. The same catalyst system applied to Danishefsky's diene, piperylene, and 2,3-dimethylbuta-1,3-diene yielded significantly lower enantioselectivities [1]. This demonstrates that MBD's electronic and steric profile is particularly well-matched to chiral Lewis acid catalysis for the asymmetric synthesis of 2-methoxy-5,6-dihydro-2H-pyrans.

enantioselective catalysis hetero-Diels-Alder chiral Cr/Co catalysts

Regioselectivity and Stereocontrol in Asymmetric Diels–Alder with Enantiopure 3-Sulfinyl Derivatives

Cycloadditions of methyl acrylate to enantiopure (E)- and (Z)-3-(alkylsulfinyl)-1-methoxy-1,3-butadienes proceed with complete regioselectivity and very high stereoselectivity when catalyzed by LiClO₄ or ZnCl₂ in CH₂Cl₂ [1]. The chirality at sulfur controls the diastereofacial selectivity in these Diels–Alder cycloadditions [1]. Comparable sulfinyl-substituted dienes lacking the 1-methoxy group do not exhibit the same level of regiocontrol due to altered frontier orbital coefficients.

asymmetric Diels-Alder regioselectivity diastereoselectivity

Mechanistic Divergence from Danishefsky's Diene in Polar Diels–Alder Reactions

DFT studies on polar Diels–Alder reactions with 3-nitropyridine N-oxide reveal that 1-methoxy-1,3-butadiene reacts via two asymmetric and asynchronous transition states, whereas isoprene proceeds via only one [1]. The use of the strong nucleophilic Danishefsky's diene changes the mechanism to a different pathway altogether [2]. This mechanistic divergence underscores that MBD occupies a distinct reactivity niche—more nucleophilic than isoprene but less prone to zwitterionic intermediates than Danishefsky's diene.

DFT reaction mechanism Danishefsky's diene comparison

Electrophilicity Index Differentiates 1-Methoxy from 1-Acetoxy Dienes in DFT Predictions

Global and local electrophilicity indices calculated at the B3LYP/6-31G* level demonstrate that 1-methoxy-1,3-butadiene (D-1) exhibits a distinct nucleophilic/electrophilic balance compared to 1-acetoxy-1,3-butadiene (D-4) in reactions with methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate [1]. The computed electrophilicity values (ω) show that the methoxy-substituted diene is more nucleophilic than its acetoxy counterpart, which correlates with lower activation barriers and altered regioselectivity patterns in polar cycloadditions.

DFT electrophilicity index 1-acetoxy-1,3-butadiene comparison

Unique Cross-Coupling Utility for (E)-1-Aryl-2-buten-1-one Synthesis Not Replicated by Non-Methoxy Analogs

Lithium 1-methoxy-1,3-butadienes undergo Pd-catalyzed cross-coupling with aryl bromides to afford isomerically pure (E)-1-aryl-2-buten-1-ones in a one-pot procedure . This methodology proceeds at 40 °C in 2.5 hours and eliminates the need for pre-synthesized organometallic cross-coupling partners (boronates or stannanes), improving step-efficiency and reducing E-factor compared to traditional approaches . Non-methoxy analogs (e.g., 1-acetoxy or 1-ethoxy butadienes) do not form stable lithium dienolates suitable for this cross-coupling due to differences in α-CH acidity and anion stability.

Pd-catalyzed cross-coupling lithium dienolate aryl bromide

Optimal Scientific and Industrial Use Cases for 1-Methoxy-1,3-butadiene Based on Quantitative Differentiation


Asymmetric Synthesis of 2-Methoxy-5,6-dihydro-2H-pyran Intermediates

When a project requires enantiomerically enriched dihydropyran derivatives (e.g., for natural product synthesis or pharmaceutical intermediates), 1-methoxy-1,3-butadiene should be prioritized. As demonstrated, (salen)Cr(III)Cl and (salen)Co(II) catalysts deliver 70–90% ee with n-butyl glyoxylate [1]. Closely related dienes such as Danishefsky's diene or piperylene give substantially lower enantioselectivities under identical conditions [1]. This scenario applies to medicinal chemistry groups needing scalable asymmetric access to oxygen heterocycles.

Mild-Condition Diels–Alder Cycloadditions Where Energy Input Must Be Minimized

For reactions where thermal sensitivity of substrates or cost of heating is a concern, 1-methoxy-1,3-butadiene offers a decisive advantage. DFT data show a ΔEa of 17 kcal mol⁻¹ with Z-2-butenal, whereas acetoxy or siloxy analogs require approximately 23 kcal mol⁻¹ [1]. This 6 kcal mol⁻¹ difference translates to a ~10,000× rate enhancement at ambient temperature, enabling reactions to proceed at 25 °C rather than requiring elevated temperatures. This is particularly relevant for scale-up processes where energy efficiency and safety margins are critical.

Synthesis of (E)-1-Aryl-2-buten-1-ones via Pd-Catalyzed Cross-Coupling

In synthetic routes targeting α,β-unsaturated ketones, the direct Pd-catalyzed cross-coupling of lithium 1-methoxy-1,3-butadienes with aryl bromides offers a step-efficient alternative to traditional multi-step sequences involving boron or tin intermediates [1]. This one-pot protocol proceeds at 40 °C and provides isomerically pure (E)-products [1]. This application is uniquely enabled by the methoxy group, as non-methoxy analogs do not form the requisite stable lithium dienolates. Procurement of MBD is essential for implementing this streamlined methodology.

Regiocontrolled Cycloadditions Using Enantiopure Sulfinyl Dienes

When complete regioselectivity and high diastereoselectivity are non-negotiable in the construction of chiral cyclohexene frameworks, enantiopure 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes are the reagent of choice. Cycloadditions with methyl acrylate catalyzed by LiClO₄ or ZnCl₂ proceed with complete regioselectivity and very high stereoselectivity [1]. The 1-methoxy group is critical for modulating the frontier orbital coefficients to achieve this level of control, a feature not replicated by non-methoxy sulfinyl dienes. This scenario is directly relevant to academic and industrial labs engaged in complex molecule total synthesis.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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